molecular formula C11H22ClFN2O2 B6281848 tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride CAS No. 1354351-30-6

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride

Cat. No. B6281848
CAS RN: 1354351-30-6
M. Wt: 268.8
InChI Key:
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Description

“tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride” is a chemical compound with the molecular formula C11H21FN2O2 . It has a molecular weight of 232.295 Da . The compound is also known by other synonyms such as “tert-butyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate” and "tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate" .


Synthesis Analysis

The synthesis of “tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride” involves a precursor "N-benzoyl-4-ter" . The synthetic route involves a reaction that yields approximately 57% of the final product . More detailed information about the synthesis process can be found in the patent US2006/194842 A1 .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride” consists of 16 heavy atoms . The structure has no aromatic heavy atoms and a fraction Csp3 of 0.91 . The compound has 5 rotatable bonds .


Physical And Chemical Properties Analysis

“tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 324.8±27.0 °C at 760 mmHg . The compound has a flash point of 150.2±23.7 °C . It has a PSA of 53.85000 and a LogP of 1.56 . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an index of refraction of 1.468 .

Safety and Hazards

The compound has been classified with the hazard code Xi . Precautionary statements for handling the compound include P261, P305+P351+P338 . The hazard statements associated with the compound are H302, H315, H319, H335 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride involves the reaction of tert-butyl carbamate with 4-fluoropiperidine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl carbamate", "4-fluoropiperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl carbamate is dissolved in anhydrous dichloromethane.", "Step 2: 4-fluoropiperidine is added to the solution and the mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is then concentrated under reduced pressure to remove the solvent.", "Step 4: Hydrochloric acid is added to the residue and the mixture is stirred for 1 hour.", "Step 5: The resulting solid is filtered and washed with diethyl ether to yield tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride as a white solid." ] }

CAS RN

1354351-30-6

Product Name

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate hydrochloride

Molecular Formula

C11H22ClFN2O2

Molecular Weight

268.8

Purity

95

Origin of Product

United States

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